1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea
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Overview
Description
1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea is a compound that features a boronic acid ester group and a fluorine atom attached to a phenyl ring
Mechanism of Action
Target of Action
It is known that boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
It is known that boronic acid pinacol ester compounds have good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Biochemical Pathways
It is known that boronic acid pinacol ester compounds are important nucleophiles in the suzuki reaction , which is a type of carbon-carbon coupling reaction. This suggests that the compound may play a role in biochemical pathways involving carbon-carbon bond formation.
Pharmacokinetics
It is known that fluorine-containing compounds, which this compound is a derivative of, have high biological activity, strong stability, and drug resistance . These properties suggest that the compound may have good bioavailability.
Result of Action
It is known that boronic acid pinacol ester compounds have good biological activity and pharmacological effects . This suggests that the compound may have significant molecular and cellular effects.
Action Environment
It is known that arylboronic acid, which this compound is a derivative of, is stable to water and air . This suggests that the compound may be stable under a variety of environmental conditions.
Preparation Methods
The synthesis of 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Acid Ester: The starting material, 2-fluoro-4-bromophenyl, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic acid ester intermediate.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with methyl isocyanate to yield the final product, this compound.
Chemical Reactions Analysis
1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea undergoes various types of chemical reactions, including:
Oxidation: The boronic acid ester group can be oxidized to form the corresponding boronic acid.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicinal Chemistry: The compound’s boronic acid ester group and fluorine atom make it a valuable building block in the design of pharmaceuticals, including enzyme inhibitors and anticancer agents.
Materials Science: It is used in the development of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Comparison with Similar Compounds
1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea can be compared with other boronic acid ester compounds, such as:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: Another boronic acid ester with distinct properties and uses in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its combination of a boronic acid ester group and a fluorine atom, which imparts specific chemical properties and enhances its utility in various applications.
Properties
IUPAC Name |
1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFN2O3/c1-13(2)14(3,4)21-15(20-13)9-6-7-11(10(16)8-9)18-12(19)17-5/h6-8H,1-5H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBPOPXWIJGQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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